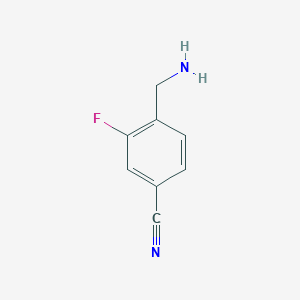

4-(Aminomethyl)-3-fluorobenzonitrile

Description

The exact mass of the compound 4-(Aminomethyl)-3-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Aminomethyl)-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPZVUBFUQTUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289348 | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701264-00-8 | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701264-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Blueprint: A Technical Guide to 4-(Aminomethyl)-3-fluorobenzonitrile in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on 4-(Aminomethyl)-3-fluorobenzonitrile (CAS No. 701264-00-8), a pivotal building block in contemporary medicinal chemistry, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical properties, a detailed synthetic pathway, and its strategic application in the synthesis of complex pharmaceutical agents.

Core Compound Profile

4-(Aminomethyl)-3-fluorobenzonitrile is a strategically functionalized aromatic compound, integrating a reactive aminomethyl group, a nitrile moiety, and a fluorine atom on a benzene ring. This unique combination of features makes it a highly valuable intermediate in the synthesis of targeted therapeutics.

| Property | Value | Source |

| CAS Number | 701264-00-8 | [1] |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |

| logP | 1.15608 | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-(Aminomethyl)-3-fluorobenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most plausible and industrially scalable approach commences with 3-fluoro-4-methylbenzonitrile.

Visualizing the Synthetic Pathway

Caption: Synthetic route to 4-(Aminomethyl)-3-fluorobenzonitrile.

Step 1: Radical Bromination of 3-Fluoro-4-methylbenzonitrile

The initial step involves the selective bromination of the benzylic methyl group of 3-fluoro-4-methylbenzonitrile. This is a classic free radical substitution reaction.

-

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

-

Solvent: An inert solvent like carbon tetrachloride (CCl₄) or acetonitrile is typically used.

-

-

Experimental Protocol:

-

To a solution of 3-fluoro-4-methylbenzonitrile (1 equivalent) in dry CCl₄, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude 4-(bromomethyl)-3-fluorobenzonitrile can be purified by recrystallization or column chromatography.[2]

-

Step 2: Conversion to 4-(Aminomethyl)-3-fluorobenzonitrile

The benzylic bromide is a versatile intermediate that can be converted to the corresponding primary amine through several methods. The Gabriel synthesis is a robust and widely used method to avoid the formation of over-alkylated byproducts.

-

Rationale for the Gabriel Synthesis: This method utilizes potassium phthalimide to introduce a protected nitrogen functionality. The phthalimide group acts as a surrogate for the -NH₂ group and is cleanly removed in a subsequent step.

-

Experimental Protocol (Gabriel Synthesis):

-

Phthalimide Alkylation: Dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as DMF. Heat the mixture at 80-100 °C for 2-4 hours.

-

Work-up: After cooling, pour the reaction mixture into water to precipitate the N-(4-cyano-2-fluorobenzyl)phthalimide. Filter and wash the solid with water.

-

Deprotection: Resuspend the phthalimide derivative in ethanol and add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 2-4 hours.

-

Isolation: After cooling, the phthalhydrazide byproduct precipitates. Filter off the solid. The filtrate, containing the desired product, can be concentrated. Acid-base extraction is then employed to purify the amine.

-

Reactivity and Role in Drug Design

The chemical architecture of 4-(Aminomethyl)-3-fluorobenzonitrile offers three key points of reactivity for medicinal chemists:

-

The Aminomethyl Group: This primary amine is a key nucleophile, readily participating in amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.

-

The Nitrile Group: The cyano group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[3] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.[3]

-

The Fluorine Atom: The introduction of fluorine can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to the target protein.[4]

Application in Kinase Inhibitor Synthesis

A notable application of this building block is in the synthesis of bicyclic quinazolinone derivatives, a scaffold found in numerous kinase inhibitors.[5] The aminomethyl group of 4-(Aminomethyl)-3-fluorobenzonitrile can be used to introduce a key side chain that interacts with the target kinase.

Caption: Role of 4-(Aminomethyl)-3-fluorobenzonitrile in synthesizing quinazolinone derivatives.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. - A broad singlet for the amine protons (-NH₂) that is D₂O exchangeable. - A complex multiplet pattern for the three aromatic protons in the range of 7.2-7.8 ppm, showing characteristic splitting due to fluorine-proton coupling. |

| ¹³C NMR | - A signal for the benzylic carbon around 45 ppm. - A signal for the nitrile carbon around 118 ppm. - Aromatic carbon signals between 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine around 3300-3400 cm⁻¹. - C≡N stretching of the nitrile group around 2220-2230 cm⁻¹. - C-F stretching around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching in their characteristic regions. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 150.15. |

Safety and Handling

4-(Aminomethyl)-3-fluorobenzonitrile should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

-

GHS Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338

Conclusion

4-(Aminomethyl)-3-fluorobenzonitrile is a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of complex and potent drug candidates. Its trifunctional nature allows for diverse chemical transformations, making it a valuable asset in the pursuit of novel therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in drug discovery programs.

References

-

High-Purity 4-(Bromomethyl)-3-fluorobenzonitrile: Your Key to Advanced Synthesis. (2026, January 24). [Link]

-

PubChem. 4-Fluorobenzonitrile. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

MDPI. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

NIST. Benzonitrile, 4-amino-. [Link]

-

NIST. (4-Aminobenzoyl)acetonitrile. [Link]

- Google Patents.

-

NIST. Benzonitrile, 4-fluoro-. [Link]

-

PubChem. 4-Amino-3-fluorobenzonitrile. [Link]

- Google Patents.

Sources

A Technical Guide to 4-(Aminomethyl)-3-fluorobenzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-3-fluorobenzonitrile, a critical building block for researchers and professionals in drug development. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway with detailed experimental protocol, and discuss its strategic importance in medicinal chemistry. The unique combination of a reactive aminomethyl group, a versatile nitrile moiety, and a strategically placed fluorine atom makes this compound a valuable scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document serves as a key resource, blending established data with practical, field-proven insights to support advanced research and development endeavors.

Core Chemical Identity and Physicochemical Properties

4-(Aminomethyl)-3-fluorobenzonitrile is a substituted aromatic compound distinguished by three key functional groups: a cyano group (-C≡N), an aminomethyl group (-CH₂NH₂), and a fluorine atom (-F) attached to the benzene ring. These features make it a versatile intermediate in organic synthesis.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FN₂ | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| CAS Number | 701264-00-8 | [1][2] |

| SMILES | N#CC1=CC=C(CN)C(F)=C1 | [1][2] |

| Typical Purity | ≥95% | [1] |

| Recommended Storage | 2-8°C, under inert atmosphere, protected from light | [1][2] |

| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |

| LogP | 1.15608 | [1] |

The Strategic Role of Fluorine in Modern Drug Discovery

The inclusion of a fluorine atom in 4-(aminomethyl)-3-fluorobenzonitrile is not incidental; it is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine has become a cornerstone of drug design due to its unique ability to modulate a molecule's properties in beneficial ways.[3]

Causality Behind Fluorine's Utility:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative yet minimally larger than hydrogen. This allows it to alter a molecule's pKa, dipole moment, and lipophilicity without significantly increasing its size. Such fine-tuning is crucial for optimizing cell permeability and tissue distribution.[3][4]

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and selectivity.[3]

The presence of fluorine in this building block allows medicinal chemists to introduce these advantages early in the synthetic process, making it a highly sought-after intermediate for developing novel therapeutics across various fields, including oncology, neurology, and infectious diseases.[3]

Synthesis and Mechanistic Considerations

A common and efficient pathway to synthesize 4-(aminomethyl)-3-fluorobenzonitrile involves the nucleophilic substitution of its brominated precursor, 4-(bromomethyl)-3-fluorobenzonitrile. This precursor is a well-established intermediate for creating pharmaceutical ingredients.[5] The reaction leverages the high reactivity of the benzylic bromide with an amine source.

Representative Synthetic Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. 701264-00-8|4-(Aminomethyl)-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Definitive Guide to the Structural Elucidation of 4-(Aminomethyl)-3-fluorobenzonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel molecular entities is paramount. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-(Aminomethyl)-3-fluorobenzonitrile, a substituted aromatic compound with potential applications as a versatile building block in the synthesis of pharmaceuticals and other functional materials. As a Senior Application Scientist, my objective is to not only present the analytical data but to instill a deep understanding of the strategic and causal choices behind each step of the elucidation process. This document is designed to be a self-validating system of protocols and interpretations, grounded in authoritative scientific principles.

Introduction

4-(Aminomethyl)-3-fluorobenzonitrile (C₈H₇FN₂) is a small organic molecule featuring a benzonitrile core substituted with an aminomethyl group and a fluorine atom.[1][2] The relative positions of these functional groups are critical to its chemical reactivity and its utility in synthetic applications. An unambiguous confirmation of its structure is the foundational step for any further research and development. This guide will systematically employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build an unassailable structural proof.

Mass Spectrometry: The First Glimpse at the Molecular Formula

The initial step in the analysis of an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : An Agilent 6545XT AdvanceBio LC/Q-TOF or a similar high-resolution mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is chosen due to the presence of the basic aminomethyl group, which is readily protonated.

-

Sample Preparation : A dilute solution of 4-(Aminomethyl)-3-fluorobenzonitrile is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Data Acquisition : The instrument is calibrated, and the sample is introduced via direct infusion or through a liquid chromatography system. Data is acquired over a mass range that comfortably includes the expected molecular weight.

Expected Data and Interpretation

The molecular formula of 4-(Aminomethyl)-3-fluorobenzonitrile is C₈H₇FN₂.[1] The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 151.0666 g/mol . The HRMS spectrum should exhibit a prominent peak at or very near this m/z value.

The Nitrogen Rule : A key principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] In this case, with two nitrogen atoms, the nominal molecular weight is 150, which is an even number, consistent with the rule.

Fragmentation Analysis : While ESI is a soft ionization technique, some fragmentation can be induced. The primary fragmentation pathway for aminomethyl compounds often involves the cleavage of the C-C bond alpha to the nitrogen atom.[3] This would result in the loss of the aminomethyl group as a neutral radical, though this is less common in ESI. A more likely fragmentation in tandem MS (MS/MS) would be the loss of ammonia (NH₃) from the protonated molecular ion.

| Ion | m/z (Expected) | Identity |

| [M+H]⁺ | 151.0666 | Protonated molecular ion |

| [M+Na]⁺ | 173.0485 | Sodium adduct |

This table summarizes the expected major ions in the ESI-HRMS spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides invaluable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

-

Sample Preparation : A small amount of the solid 4-(Aminomethyl)-3-fluorobenzonitrile is placed directly on the ATR crystal.

-

Data Acquisition : A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of 4-(Aminomethyl)-3-fluorobenzonitrile is expected to show characteristic absorption bands for the amine N-H bonds, the nitrile C≡N triple bond, and the aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| Primary Amine (N-H) | 3400-3250 (two bands) | Asymmetric and symmetric stretching | Confirms the presence of a primary amine (-NH₂) group.[4] |

| Nitrile (C≡N) | 2240-2220 | Stretching | A sharp, intense peak indicating the nitrile functional group conjugated with an aromatic ring.[5] |

| Aromatic C-H | 3100-3000 | Stretching | Confirms the presence of an aromatic ring. |

| Aromatic C=C | 1600-1450 | Stretching | Further evidence of the benzene ring. |

| C-F | 1250-1000 | Stretching | Indicates the presence of a carbon-fluorine bond. |

This table outlines the key expected IR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer or higher field instrument.

-

Sample Preparation : Approximately 5-10 mg of 4-(Aminomethyl)-3-fluorobenzonitrile is dissolved in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments :

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling to neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment Rationale |

| H-5 | ~7.5 | d | 1H | J(H-5, H-6) ≈ 8.0 | Ortho to the electron-withdrawing nitrile group, deshielded. |

| H-6 | ~7.4 | t | 1H | J(H-6, H-5) ≈ 8.0, J(H-6, H-2) ≈ 1.5 | Triplet due to coupling with H-5 and H-2. |

| H-2 | ~7.3 | d | 1H | J(H-2, H-6) ≈ 1.5 | Coupled to H-6. |

| -CH₂- | ~3.9 | s | 2H | Singlet as there are no adjacent protons. | |

| -NH₂ | ~1.6 | br s | 2H | Broad singlet due to exchange with trace water and quadrupole broadening from nitrogen. |

This table presents the predicted ¹H NMR data.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms. The DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment Rationale |

| C-3 (C-F) | ~160 (d, ¹J(C-F) ≈ 250 Hz) | C | Large one-bond coupling with fluorine. |

| Aromatic CHs | 115-135 | CH | Three distinct aromatic CH carbons. |

| C-CN | ~118 | C | Quaternary carbon of the nitrile group. |

| C-1 | ~110 | C | Quaternary carbon attached to the nitrile. |

| C-4 | ~140 | C | Quaternary carbon attached to the aminomethyl group. |

| -CH₂- | ~40 | CH₂ | Methylene carbon. |

This table presents the predicted ¹³C NMR data.

2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

-

COSY : This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between the aromatic protons H-5, H-6, and H-2, confirming their connectivity in the ring.

-

HSQC : This experiment correlates directly bonded protons and carbons.[7] It will definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.9 ppm will correlate with the carbon signal at ~40 ppm.

-

HMBC : This experiment reveals long-range correlations (2-3 bonds) between protons and carbons.[7] This is the key experiment for establishing the overall connectivity of the molecule. Key expected correlations include:

-

The methylene protons (~3.9 ppm) to the aromatic carbons C-3, C-4, and C-5.

-

The aromatic protons to the nitrile carbon (~118 ppm) and other aromatic carbons.

-

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 701264-00-8|4-(Aminomethyl)-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Fragmentation trees for the structural characterisation of metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluorobenzonitrile(1194-02-1) IR Spectrum [chemicalbook.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Aminomethyl)-3-fluorobenzonitrile

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(aminomethyl)-3-fluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this molecule, grounded in fundamental NMR principles and extensive literature review. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating interpretation.

Introduction

4-(Aminomethyl)-3-fluorobenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure incorporates several key functional groups—a nitrile, a fluorine atom, and an aminomethyl group—each imparting distinct electronic effects that influence the magnetic environments of the constituent protons and carbons. A thorough understanding of its NMR spectra is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction and interpretation based on established substituent effects and coupling constant data from analogous structures.

Molecular Structure and Predicted NMR Data

The structure of 4-(aminomethyl)-3-fluorobenzonitrile with IUPAC numbering is presented below. This numbering will be used for the assignment of the predicted NMR signals.

Caption: Molecular structure of 4-(aminomethyl)-3-fluorobenzonitrile with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are estimated based on the additive effects of the substituents on a benzene ring.[1] The nitrile group (-CN) and the fluorine atom are electron-withdrawing, deshielding nearby protons, while the aminomethyl group (-CH₂NH₂) is weakly electron-donating.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.6 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 5.0 |

| H-5 | ~7.5 | Doublet (d) | ³J(H5-H6) ≈ 8.0 |

| H-6 | ~7.4 | Triplet of doublets (td) or multiplet (m) | ³J(H6-H5) ≈ 8.0, ³J(H6-H2) ≈ 8.0, ⁵J(H6-F) ≈ 2.0 |

| -CH₂- | ~3.9 | Singlet (s) or broad singlet | - |

| -NH₂ | ~1.5-2.5 (variable) | Broad singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electronic nature of the substituents. Fluorine has a pronounced effect, causing a large one-bond C-F coupling (¹J(C3-F)) and smaller long-range couplings.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 | ~110-115 | Doublet (d) | ³J(C1-F) ≈ 8-10 |

| C2 | ~130-135 | Doublet (d) | ³J(C2-F) ≈ 3-5 |

| C3 | ~160-165 | Doublet (d) | ¹J(C3-F) ≈ 240-250 |

| C4 | ~135-140 | Doublet (d) | ²J(C4-F) ≈ 15-20 |

| C5 | ~115-120 | Singlet (s) or very small doublet | ⁴J(C5-F) ≈ 1-3 |

| C6 | ~130-135 | Doublet (d) | ²J(C6-F) ≈ 20-25 |

| -CH₂- | ~40-45 | Doublet (d) | ³J(C-F) ≈ 3-5 |

| -CN | ~118-122 | Singlet (s) | - |

Interpretation of Predicted Spectra

A detailed interpretation of the predicted ¹H and ¹³C NMR spectra is crucial for understanding the structural nuances of 4-(aminomethyl)-3-fluorobenzonitrile.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6.

-

H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the fluorine atom. It is expected to be the most deshielded of the aromatic protons. Its signal will appear as a doublet of doublets due to coupling with H-6 (³J, ortho coupling, typically 7-9 Hz) and a weaker coupling to the fluorine atom (⁴J, meta coupling, typically 3-7 Hz).

-

H-5: This proton is ortho to the aminomethyl group and meta to the nitrile group. The opposing electronic effects of these groups will influence its chemical shift. It is expected to appear as a doublet due to coupling with H-6 (³J, ortho coupling).

-

H-6: This proton is coupled to both H-2 and H-5 with similar ortho coupling constants, which would suggest a triplet. However, there will also be a small coupling to the fluorine atom (⁵J, para coupling, typically < 3 Hz), likely resulting in a more complex multiplet, possibly a triplet of doublets.

The aliphatic region will feature two key signals:

-

-CH₂- protons: These benzylic protons are adjacent to the aromatic ring and the amino group. Their chemical shift is anticipated to be around 3.9 ppm. In an achiral solvent, these two protons are chemically equivalent and are expected to appear as a singlet.

-

-NH₂ protons: The protons of the primary amine will appear as a broad singlet. The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Caption: Key predicted ¹H-¹H and ¹H-¹⁹F couplings in 4-(aminomethyl)-3-fluorobenzonitrile.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons, the aminomethyl carbon, and the nitrile carbon.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

-

C3: The carbon directly bonded to the fluorine atom will be the most downfield of the aromatic signals due to the large deshielding effect of fluorine and will appear as a doublet with a very large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz).[2]

-

The other aromatic carbons will also exhibit smaller couplings to the fluorine atom, which are invaluable for definitive assignments. The two-bond couplings (²J(C-F)) are typically in the range of 15-25 Hz, while three-bond couplings (³J(C-F)) are around 5-10 Hz, and four-bond couplings (⁴J(C-F)) are smaller (1-3 Hz).[2]

-

-

-CH₂- Carbon: The aliphatic carbon of the aminomethyl group is expected around 40-45 ppm and may show a small three-bond coupling to the fluorine atom.

-

-CN Carbon: The nitrile carbon typically appears in the range of 115-125 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 4-(aminomethyl)-3-fluorobenzonitrile, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Due to the presence of the polar aminomethyl group, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent for amines and its residual proton signal (around 2.50 ppm) does not overlap with the expected signals of the analyte.[3] Methanol-d₄ (CD₃OD) could also be used, but the -NH₂ protons will exchange with the deuterium of the solvent and will not be observed.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[5]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled.

-

Pulse Angle: 45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.

-

Caption: Experimental workflow for NMR analysis of 4-(aminomethyl)-3-fluorobenzonitrile.

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR spectral analysis of 4-(aminomethyl)-3-fluorobenzonitrile. By dissecting the expected chemical shifts and coupling patterns based on fundamental principles and data from related structures, we have constructed a detailed spectral map of the molecule. The provided experimental protocol offers a clear and effective methodology for acquiring high-quality NMR data. This guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and characterization.

References

-

Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem LibreTexts. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4577–4587. [Link]

-

Multinuclear NMR. Chem LibreTexts. [Link]

-

Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1–522. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chem LibreTexts. [Link]

-

International Journal of Creative Research Thoughts. STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department. [Link]

-

Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]

-

Reddit. Any books on NMR? [Link]

-

Zanger, M. (1972). The determination of aromatic substitution patterns by nuclear magnetic resonance. Organic Magnetic Resonance, 4(1), 1-25. [Link]

-

Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Analytical Chemistry. Peer Reviewed: NMR Spectroscopy: Past and Present. [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley. [Link]

-

Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Carbon-fluorine coupling constants, n J CF . ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chem LibreTexts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. Taylor & Francis. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Principles of NMR Spectroscopy. PenguinRandomHouse.com. [Link]

-

New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

-

Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

-

An Introduction to Biological NMR Spectroscopy. Methods in Molecular Biology. [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

-

How do I choose the right acquisition parameters for a quantitative NMR measurement? Chem LibreTexts. [Link]

-

Notes on NMR Solvents. University of Missouri–St. Louis. [Link]

-

13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

-

Nmr spectroscopy print books and ebooks. Elsevier. [Link]

-

Good resources for learning the theory behind NMR? Reddit. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. NMR 溶劑 [sigmaaldrich.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

The Strategic Incorporation of Fluorine in Benzonitrile Scaffolds: A Technical Guide to Enhancing Bioactivity

Introduction: The Enduring Appeal of Benzonitrile and the Transformative Power of Fluorine

The benzonitrile motif, a simple yet versatile chemical scaffold, has long captured the attention of medicinal chemists. Its rigid structure provides a reliable anchor for pharmacophoric features, while the nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, facilitates crucial interactions with biological targets. However, the journey from a promising benzonitrile-containing lead compound to a clinically successful drug is often fraught with challenges, including suboptimal metabolic stability, insufficient binding affinity, and poor membrane permeability.

Enter fluorine, the most electronegative element, which has emerged as a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. The strategic incorporation of fluorine atoms into a benzonitrile scaffold can profoundly influence its physicochemical and pharmacokinetic properties, often leading to significant improvements in overall bioactivity. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in enhancing the biological activity of benzonitrile compounds, offering insights into the underlying mechanisms and providing practical guidance for researchers, scientists, and drug development professionals.

I. The Physicochemical Impact of Fluorine on the Benzonitrile Core

The introduction of fluorine into a benzonitrile molecule instigates a cascade of changes in its electronic and steric properties. Understanding these fundamental alterations is paramount to rationally designing fluorinated benzonitrile derivatives with improved therapeutic potential.

Modulation of Electronic Properties and pKa

Fluorine's immense electronegativity exerts a strong inductive electron-withdrawing effect on the benzonitrile ring. This perturbation of the electron distribution can have significant consequences for the molecule's acidity or basicity (pKa). For instance, the introduction of fluorine can lower the pKa of nearby basic functional groups, a strategy often employed to optimize a compound's ionization state at physiological pH, which in turn can influence its solubility, permeability, and target engagement. The precise impact on pKa is position-dependent, with fluorine atoms in closer proximity to an ionizable group exerting a more pronounced effect.

A study on the effect of fluorinated substitution on porphyrin basicity demonstrated that the position of fluorine atoms around a phenyl ring significantly influences the pKa values. This principle can be extrapolated to benzonitrile derivatives, where the strategic placement of fluorine can be used to fine-tune the pKa of appended functional groups to optimize their pharmacokinetic profile.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on the lipophilicity of benzonitriles is not always straightforward. While the substitution of a hydrogen atom with a fluorine atom generally increases lipophilicity, the introduction of fluoroalkyl groups can have more complex effects. The impact on lipophilicity is influenced by the number and location of fluorine atoms, as well as the overall molecular context.

Table 1: Illustrative Impact of Fluorination on Physicochemical Properties of Benzonitrile Analogs

| Compound | Substitution Pattern | LogP (Calculated) | pKa (of a hypothetical appended amine) | Rationale for Change |

| Benzonitrile | Unsubstituted | 1.58 | 9.0 | Baseline |

| 4-Fluorobenzonitrile | para-Fluoro | 1.83 | 8.5 | Increased lipophilicity due to fluorine; decreased pKa due to inductive effect. |

| 3,5-Difluorobenzonitrile | meta-Difluoro | 2.08 | 8.1 | Additive increase in lipophilicity and decrease in pKa. |

| 4-(Trifluoromethyl)benzonitrile | para-CF3 | 2.94 | 7.9 | Significant increase in lipophilicity; strong electron-withdrawing effect of CF3 group lowers pKa. |

Note: LogP values are estimations and can vary based on the calculation method. The pKa values are hypothetical to illustrate the trend.

II. Enhancing Pharmacokinetic Properties through Fluorination

A primary motivation for incorporating fluorine into benzonitrile-based drug candidates is to improve their pharmacokinetic profile, particularly their metabolic stability and membrane permeability.

Blocking Metabolic Hotspots for Increased Stability

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast majority of drugs. A common strategy in drug design is to identify "metabolic hotspots" on a molecule that are susceptible to CYP-mediated oxidation and then block these sites to enhance metabolic stability and prolong the drug's half-life.

Fluorine is an excellent tool for this purpose. The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage. By strategically placing a fluorine atom at a metabolically labile position on the benzonitrile ring or on an attached alkyl group, medicinal chemists can effectively shield the molecule from enzymatic degradation.

A notable example, though not a benzonitrile, is the development of the BRAF kinase inhibitor Dabrafenib. Initial lead compounds suffered from poor metabolic stability. The introduction of two fluorine atoms onto a pendent aryl ring significantly improved the metabolic profile, leading to a clinically successful drug. This principle is directly applicable to benzonitrile-containing scaffolds.

Figure 1: Fluorine as a metabolic shield in benzonitrile compounds.

Tuning Membrane Permeability for Optimal Absorption and Distribution

A drug's ability to cross cellular membranes is crucial for its absorption from the gastrointestinal tract and its distribution to the target tissues. Membrane permeability is intricately linked to a molecule's lipophilicity, size, and hydrogen bonding capacity. As discussed, fluorination can modulate lipophilicity, and this, in turn, can influence membrane permeability.

However, the relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, hindering absorption. Therefore, the judicious use of fluorine to achieve an optimal balance of lipophilicity is key. For instance, the introduction of a single fluorine atom might enhance permeability, while a perfluorinated alkyl chain could render the molecule too lipophilic.

III. The Role of Fluorine in Enhancing Target Binding Affinity

Beyond its impact on pharmacokinetics, fluorine can also directly contribute to a benzonitrile compound's binding affinity for its biological target. This can occur through several mechanisms:

-

Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and multipolar interactions, with complementary polar residues in the protein's binding pocket.

-

Orthogonal Multipolar Interactions: Fluorine can participate in orthogonal multipolar interactions with backbone carbonyl groups in proteins, a type of interaction that is distinct from classical hydrogen bonds and can significantly enhance binding affinity.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule. By favoring a bioactive conformation, fluorine can pre-organize the benzonitrile ligand for optimal binding to its target, thereby reducing the entropic penalty of binding.

A study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation demonstrated that the specific arrangement of fluorine and other substituents was crucial for activity, highlighting the importance of the substitution pattern for target interaction.

IV. Experimental Protocols for the Synthesis and Evaluation of Fluorinated Benzonitriles

The successful development of fluorinated benzonitrile drug candidates relies on robust synthetic methodologies and reliable in vitro assays for evaluating their bioactivity.

Synthesis of Fluorinated Benzonitriles

Several methods exist for the synthesis of fluorinated benzonitriles. A common approach involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloro- or nitro-benzonitrile with a fluoride source, such as potassium fluoride.

Step-by-Step Protocol for the Synthesis of 4-Fluorobenzonitrile:

-

Reactant Preparation: In a dry reaction vessel, combine 4-chlorobenzonitrile and potassium fluoride (e.g., a 1:3 molar ratio).

-

Solvent Addition: Add a high-boiling point, non-polar solvent such as 1,3-dimethyl-2-imidazolidone (DMI).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 280 °C) with vigorous stirring for a specified duration (e.g., 2 hours).

-

Work-up and Purification: After cooling, the reaction mixture is typically subjected to distillation or recrystallization to isolate the pure 4-fluorobenzonitrile.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

This is a generalized protocol; specific conditions may vary depending on the substrate and scale.

Figure 2: General workflow for the synthesis of a fluorinated benzonitrile.

In Vitro Bioactivity Assays

A variety of in vitro assays can be employed to evaluate the biological activity of fluorinated benzonitriles. The choice of assay will depend on the specific therapeutic target.

4.2.1. Tubulin Polymerization Inhibition Assay

Many benzonitrile derivatives exhibit anticancer activity by inhibiting tubulin polymerization. A fluorescence-based assay is a common method to assess this activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of purified tubulin, a GTP-containing buffer, and the test compound (fluorinated benzonitrile) at various concentrations. A known tubulin inhibitor (e.g., colchicine) should be used as a positive control.

-

Assay Setup: In a 96-well plate, combine the tubulin solution and the test compound or control.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibitory activity. Calculate IC50 values from dose-response curves.

4.2.2. Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Step-by-Step Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a solvent like acetonitrile.

-

Analysis: Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.

-

Data Analysis: Plot the percentage of the remaining parent compound against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated to determine the metabolic stability of the compound.

4.2.3. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method for predicting the passive permeability of compounds across the gastrointestinal tract.

Step-by-Step Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Compound Addition: The test compound is added to the donor wells of the plate.

-

Incubation: The donor plate is placed on top of an acceptor plate containing buffer, and the assembly is incubated for a set period (e.g., 5 hours).

-

Analysis: The concentration of the compound that has permeated into the acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Table 2: Comparative Bioactivity Data for a Hypothetical Series of Fluorinated Benzonitrile Kinase Inhibitors

| Compound ID | Substitution Pattern | Kinase IC50 (nM) | HLM Stability (t1/2, min) | PAMPA Papp (10-6 cm/s) |

| BN-H | Unsubstituted Phenyl | 520 | 15 | 2.5 |

| BN-4F | 4-Fluorophenyl | 150 | 45 | 5.8 |

| BN-3,5F2 | 3,5-Difluorophenyl | 85 | 70 | 7.2 |

| BN-4CF3 | 4-(Trifluoromethyl)phenyl | 25 | >120 | 12.5 |

This is hypothetical data to illustrate the potential impact of fluorination on key drug discovery parameters.

V. Conclusion: A Bright Future for Fluorinated Benzonitriles

The strategic incorporation of fluorine has proven to be a transformative approach in the development of benzonitrile-based therapeutics. By leveraging the unique properties of this remarkable element, medicinal chemists can overcome many of the hurdles encountered in drug discovery, including poor metabolic stability and suboptimal binding affinity. A thorough understanding of the principles outlined in this guide, coupled with robust synthetic and analytical methodologies, will undoubtedly pave the way for the discovery and development of novel and effective fluorinated benzonitrile drugs for a wide range of diseases.

VI. References

-

Dabrafenib (GSK). In the development of Dabrafenib (48), a mutated BRAF kinase inhibitor indicated in the treatment of melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, (91−93) the metabolic stability of the lead compound was improved with the fluorination of a pendent aryl ring. In early discovery, lead compound 49 displayed promising B-Raf activity, but suffered from poor metabolic stability (rat Clint = 20 mL min–1 g–1; Table 4). (94,95) Attempts to enhance

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-(Aminomethyl)-3-fluorobenzonitrile

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-(Aminomethyl)-3-fluorobenzonitrile is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—a nucleophilic aminomethyl group, an electrophilic cyano group, and a strategically positioned fluorine atom on an aromatic ring—offers a rich platform for molecular elaboration. The fluorine atom, in particular, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful and widely utilized transformation in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on 4-(aminomethyl)-3-fluorobenzonitrile. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-tested protocols for reactions with various nucleophiles, and provide insights into reaction optimization and troubleshooting.

Scientific Foundation: Understanding the Reactivity of 4-(Aminomethyl)-3-fluorobenzonitrile

The propensity of 4-(aminomethyl)-3-fluorobenzonitrile to undergo nucleophilic aromatic substitution is governed by the electronic properties of its substituents. The strongly electron-withdrawing cyano group (-CN), positioned para to the fluorine atom, significantly lowers the electron density of the aromatic ring. This electronic deficit makes the carbon atom bearing the fluorine an electrophilic center, susceptible to attack by nucleophiles. The fluorine atom itself, being highly electronegative, further enhances this effect.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing cyano group. In the second, typically rapid, step, the fluoride ion is eliminated as a good leaving group, restoring the aromaticity of the ring and yielding the substituted product.

It is important to consider the role of the aminomethyl group (-CH2NH2). While it is a key functional handle for further derivatization, its primary amino group is also nucleophilic and could potentially compete in intermolecular reactions or participate in intramolecular cyclization under certain conditions. Careful control of reaction parameters, including the choice of base and temperature, is therefore critical to achieve the desired regioselectivity and avoid unwanted side products.[3]

Visualizing the SNAr Mechanism

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes the synthesis of N-substituted 4-(aminomethyl)-3-aminobenzonitrile derivatives, which are valuable intermediates in the preparation of various heterocyclic compounds.

Materials:

-

4-(Aminomethyl)-3-fluorobenzonitrile

-

Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

-

Potassium carbonate (K2CO3) or triethylamine (Et3N)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 4-(aminomethyl)-3-fluorobenzonitrile (1.0 eq) in DMSO (0.2–0.5 M), add the desired primary or secondary amine (1.1–1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80–120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Piperidine | K2CO3 | DMSO | 100 | 85-95 |

| Morpholine | K2CO3 | DMSO | 100 | 80-90 |

| Benzylamine | Et3N | DMF | 120 | 75-85 |

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO and DMF are excellent choices for SNAr reactions as they effectively solvate the cationic species and do not interfere with the nucleophile.

-

Base: An inorganic base like potassium carbonate is often sufficient to deprotonate the amine nucleophile or to act as a scavenger for the HF formed during the reaction. For less reactive amines, a stronger organic base like triethylamine may be beneficial.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the nucleophilic attack on the aromatic ring.

Protocol 2: Reaction with Thiols

This protocol details the synthesis of 4-(aminomethyl)-3-(arylthio)benzonitrile derivatives. Thioether moieties are prevalent in many biologically active molecules.

Materials:

-

4-(Aminomethyl)-3-fluorobenzonitrile

-

Thiol (e.g., thiophenol, 4-methoxythiophenol)

-

Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the thiol (1.2 eq) in DMF (0.3–0.6 M), add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 15–30 minutes to generate the thiolate.

-

Add 4-(aminomethyl)-3-fluorobenzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60–100 °C and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Thiophenol | K2CO3 | DMF | 80 | 80-90 |

| 4-Methoxythiophenol | Cs2CO3 | DMF | 60 | 85-95 |

Causality Behind Experimental Choices:

-

Base: Cesium carbonate is often more effective than potassium carbonate in promoting SNAr reactions with thiols due to the increased solubility of the cesium thiolate salt.

-

Pre-formation of Thiolate: Generating the more nucleophilic thiolate in situ before the addition of the electrophile generally leads to cleaner and faster reactions.

Protocol 3: Reaction with Alcohols (O-Arylation)

The synthesis of aryl ethers from fluoroaromatic compounds and alcohols is a valuable transformation. This protocol outlines a general procedure for the O-arylation of 4-(aminomethyl)-3-fluorobenzonitrile.

Materials:

-

4-(Aminomethyl)-3-fluorobenzonitrile

-

Alcohol or phenol (e.g., phenol, 4-methoxyphenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) and anhydrous DMF (0.2–0.5 M).

-

Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of 4-(aminomethyl)-3-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80–120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenol | NaH | DMF | 100 | 70-80 |

| 4-Methoxyphenol | KOtBu | THF | 80 | 75-85 |

Causality Behind Experimental Choices:

-

Strong Base: A strong base like sodium hydride or potassium tert-butoxide is necessary to deprotonate the less acidic hydroxyl group of alcohols and phenols to generate the corresponding nucleophilic alkoxide or phenoxide.

-

Anhydrous Conditions: These reactions are highly sensitive to moisture, which can quench the strong base and the nucleophile. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficiently reactive nucleophile- Reaction temperature too low- Ineffective base | - Use a stronger base to generate a more potent nucleophile.- Increase the reaction temperature in increments of 10-20 °C.- Consider a more polar aprotic solvent like DMSO. |

| Formation of Side Products | - Intramolecular reaction of the aminomethyl group- Over-alkylation of the amine nucleophile- Decomposition at high temperatures | - Protect the aminomethyl group (e.g., as a Boc-carbamate) prior to the SNAr reaction.- Use a larger excess of the amine nucleophile.- Lower the reaction temperature and extend the reaction time. |

| Difficult Purification | - Similar polarity of starting material and product- Presence of baseline impurities | - Optimize the eluent system for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation.- Ensure the purity of the starting 4-(aminomethyl)-3-fluorobenzonitrile. |

Experimental Workflow Visualization

Caption: A general workflow for nucleophilic substitution reactions.

Conclusion

4-(Aminomethyl)-3-fluorobenzonitrile is a highly valuable and versatile building block for the synthesis of a diverse array of chemical entities. The protocols and insights provided in these application notes are intended to empower researchers to confidently and efficiently utilize this scaffold in their drug discovery and development endeavors. By understanding the underlying principles of its reactivity and carefully controlling experimental parameters, a vast chemical space becomes accessible, paving the way for the discovery of novel therapeutics.

References

-

MySkinRecipes. (n.d.). 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

MDPI. (2023). 4-(Aryl)-Benzo[1][4]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Retrieved from [Link]

- Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

YouTube. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]

-

ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Organic Chemistry Portal. (2008). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.

-

Organic Chemistry Portal. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Retrieved from [Link]

-

MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

Application Note: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor Scaffolds using 4-(Aminomethyl)-3-fluorobenzonitrile

Introduction

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of oncology and immunology research. Kinases, by virtue of their central role in signal transduction pathways, represent a critical class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of small molecule inhibitors a highly active area of investigation.[2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent kinase inhibitors due to its structural resemblance to the adenine core of ATP.[3][4] This application note provides a detailed protocol for the synthesis of a model pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, N-((4-cyano-2-fluorophenyl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide , utilizing 4-(Aminomethyl)-3-fluorobenzonitrile as a key building block. This fluorinated benzylamine derivative offers a strategic entry point for introducing a key pharmacophore that can engage with the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and selectivity.

The target kinase for this class of inhibitors is often Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[2] Constitutive activation of the B-cell receptor (BCR) signaling pathway, in which BTK is a key mediator, is a known driver in various B-cell malignancies.[1] Therefore, the inhibition of BTK is a clinically validated therapeutic strategy.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel kinase inhibitors. We will provide a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the target compound, alongside a discussion of the underlying chemical principles and the biological context of its intended target.

Synthetic Strategy and Workflow

The synthesis of N-((4-cyano-2-fluorophenyl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is achieved through a robust and widely employed amide bond formation reaction. This involves the coupling of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 4-(Aminomethyl)-3-fluorobenzonitrile . The carboxylic acid moiety of the pyrazolopyrimidine core is activated to facilitate nucleophilic attack by the primary amine of the fluorinated benzylamine.

Below is a visual representation of the synthetic workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Versatile Derivatization Strategies for the Primary Amino Group of 4-(Aminomethyl)-3-fluorobenzonitrile

Abstract

4-(Aminomethyl)-3-fluorobenzonitrile is a key structural motif and a versatile building block in the fields of medicinal chemistry and materials science. Its utility is largely derived from the reactivity of its primary benzylic amino group, which serves as a handle for introducing a wide array of functional diversity. This guide provides a comprehensive overview and detailed, field-tested protocols for the chemical derivatization of this amino group. Four fundamental and widely applicable transformations are presented: acylation to form amides, sulfonylation to generate sulfonamides, reductive amination to yield secondary amines, and addition to isocyanates to produce ureas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate for the synthesis of novel compounds. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, discusses expected analytical characterization, and offers expert insights into potential challenges and troubleshooting.

Introduction: The Strategic Importance of 4-(Aminomethyl)-3-fluorobenzonitrile

4-(Aminomethyl)-3-fluorobenzonitrile (hereafter referred to as 4-AM-3-FBN ) combines three critical functional groups on a single aromatic scaffold: a nucleophilic primary amine, a metabolically robust fluorine atom, and an electron-withdrawing nitrile group that can serve as a hydrogen bond acceptor or be further transformed. The benzylic amine is particularly attractive for derivatization due to its high reactivity, allowing for facile modification under mild conditions.[1] The ortho-fluoro substituent provides steric and electronic modulation, often enhancing metabolic stability and binding affinity in pharmaceutical contexts, while the para-nitrile group significantly influences the molecule's electronic properties and provides a point for further synthetic elaboration.[2]

Derivatization of the aminomethyl group is a common strategy to:

-

Explore Structure-Activity Relationships (SAR): Systematically modifying the amine allows for the probing of molecular interactions within a biological target.

-

Modulate Physicochemical Properties: Conversion to amides, sulfonamides, or ureas can alter solubility, lipophilicity (LogP), and hydrogen bonding potential.

-

Improve Analytical Tractability: Derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC).[3][4]

This guide presents a selection of robust protocols designed to serve as a reliable starting point for the derivatization of 4-AM-3-FBN .

Figure 1: Overview of derivatization pathways for 4-AM-3-FBN.

Acylation: Synthesis of Amide Derivatives

Principle & Rationale: The reaction of the primary amine of 4-AM-3-FBN with an acylating agent, such as an acyl chloride or anhydride, proceeds via a nucleophilic acyl substitution mechanism. This is one of the most fundamental and reliable methods for amine derivatization, forming a stable amide bond. Amides are prevalent in pharmaceuticals due to their conformational rigidity and ability to act as both hydrogen bond donors and acceptors. Amine acylation is generally a rapid and high-yielding transformation.[5]

This protocol describes the formation of N-((3-fluoro-4-cyanophenyl)methyl)acetamide.

Figure 2: Reaction scheme for the acetylation of 4-AM-3-FBN.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| 4-AM-3-FBN | 150.15 | 10.0 | 1.50 g |

| Acetic Anhydride | 102.09 | 11.0 | 1.04 mL |

| Pyridine | 79.10 | 12.0 | 0.97 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-AM-3-FBN (1.50 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids have dissolved.

-